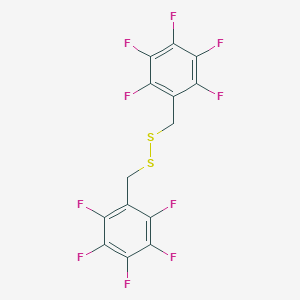

Bis(pentafluorobenzyl)disulfide

Description

Structure

3D Structure

Properties

CAS No. |

119951-95-0 |

|---|---|

Molecular Formula |

C14H4F10S2 |

Molecular Weight |

426.3 g/mol |

IUPAC Name |

1,2,3,4,5-pentafluoro-6-[[(2,3,4,5,6-pentafluorophenyl)methyldisulfanyl]methyl]benzene |

InChI |

InChI=1S/C14H4F10S2/c15-5-3(6(16)10(20)13(23)9(5)19)1-25-26-2-4-7(17)11(21)14(24)12(22)8(4)18/h1-2H2 |

InChI Key |

ITQLTMNREUVEMZ-UHFFFAOYSA-N |

SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)SSCC2=C(C(=C(C(=C2F)F)F)F)F |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)SSCC2=C(C(=C(C(=C2F)F)F)F)F |

Synonyms |

is(pentafluorobenzyl)disulfide BPFBD |

Origin of Product |

United States |

Synthetic Methodologies for Bis Pentafluorobenzyl Disulfide and Its Derivatives

Direct Synthesis Routes to Bis(pentafluorobenzyl)disulfide

The direct synthesis of the symmetrical disulfide, this compound, can be achieved through methods that either build the molecule from a C₇S unit via oxidation or couple two C₇ units together.

Alkylation and Oxidation Approaches to this compound Formation

A primary and logical route to this compound involves the oxidation of its corresponding thiol, pentafluorobenzyl thiol (also known as pentafluorobenzyl mercaptan). This two-step approach first requires the synthesis of the thiol, followed by an oxidative coupling step.

The key precursor for this route is typically an electrophilic pentafluorobenzyl source, most commonly pentafluorobenzyl bromide (PFB-Br). nih.govunibo.it This versatile derivatization agent readily reacts with various nucleophiles, including sulfur-based ones, to form the required carbon-sulfur bond. nih.gov For instance, pentafluorobenzyl thiol can be prepared by reacting PFB-Br with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) or through intermediates like a thiourea (B124793) salt followed by hydrolysis.

Once pentafluorobenzyl thiol is obtained, it can be oxidized to form the symmetrical disulfide. Various oxidizing agents and conditions can be employed for this transformation. The choice of oxidant is critical and can influence reaction rates and yields. Common oxidants for thiol-to-disulfide conversion include hydrogen peroxide, iodine, and air (oxygen), often catalyzed by metal ions or bases. beilstein-journals.org For example, the oxidation of thiols can occur in organic solvents like DMSO, which can itself act as the oxidant, particularly in the presence of an acid like HBr. nih.gov The general scheme for this approach is outlined below.

Table 1: Alkylation and Oxidation Synthesis Approach

| Step | Reaction Type | Reactants | Product | Notes |

|---|---|---|---|---|

| 1 | Nucleophilic Substitution | Pentafluorobenzyl bromide, Sulfur Nucleophile (e.g., NaSH) | Pentafluorobenzyl thiol | Forms the C-S bond. |

Coupling Reactions for Symmetrical Disulfide Generation

Direct coupling reactions offer an alternative route to symmetrical disulfides without necessarily isolating the thiol intermediate. These methods focus on the direct formation of the S-S bond from suitable precursors.

One such strategy involves the reaction of an alkyl halide, such as pentafluorobenzyl bromide, with a disulfide-containing reagent like sodium disulfide (Na₂S₂). This reaction provides a direct pathway to the disulfide product.

Another important class of reactions is the oxidative coupling of thiols. This is arguably the most common method for synthesizing symmetrical disulfides. chemistryviews.org In the context of this compound, this would involve the direct oxidation of two molecules of pentafluorobenzyl thiol. The process can be promoted by a wide array of reagents and catalysts under mild conditions. chemistryviews.org The challenge often lies in preventing over-oxidation to other sulfur-containing species like thiosulfinates or sulfonic acids.

Synthesis of Unsymmetrical this compound Analogues

The synthesis of unsymmetrical disulfides, where the pentafluorobenzyl group is bonded to a different sulfur substituent (R-S-S-CH₂C₆F₅), presents a greater challenge due to the tendency of random thiol coupling to produce a statistical mixture of symmetrical and unsymmetrical products. chemistryviews.org Therefore, directed strategies are required.

Strategies for Mixed Disulfide Bond Formation

To selectively form an unsymmetrical disulfide containing a pentafluorobenzyl moiety, one of the sulfur atoms is typically "activated" to make it more electrophilic, allowing it to react selectively with a different thiol.

A common strategy involves the thiol-disulfide exchange reaction. In this approach, this compound could be reacted with a different thiol (R-SH) under conditions that favor the formation of the mixed disulfide. The equilibrium can be driven towards the desired product by using a large excess of one of the thiols or by removing one of the byproducts.

More advanced methods involve the in situ generation of an electrophilic sulfenium ion from one thiol, which then reacts with a second, nucleophilic thiol. chemistryviews.org This "umpolung" or reversal of polarity approach can achieve high selectivity. For example, an electron-rich thiol can be selectively converted to a stable sulfenium ion, which then reacts with an electron-deficient thiol to form the unsymmetrical disulfide. chemistryviews.org

Another powerful technique is the reaction of two different thiols in a sequential manner using an oxidizing agent like bromodimethylsulfonium bromide. By adding the thiols one at a time, the homo-coupling side reactions can be significantly suppressed. rsc.org

Utilizing Sulfenyl Halides in Asymmetric Disulfide Synthesis

One of the most effective and widely used methods for the controlled synthesis of unsymmetrical disulfides is through a sulfenyl halide intermediate, typically a sulfenyl chloride (RSCl) or bromide (RSBr). mdpi.comorganic-chemistry.org

This strategy can be adapted for pentafluorobenzyl-containing analogues. The synthesis would proceed in two main steps:

Formation of Pentafluorobenzylsulfenyl Halide: this compound can be cleaved with a halogenating agent, such as sulfuryl chloride (SO₂Cl₂) or bromine, to generate the reactive pentafluorobenzylsulfenyl halide intermediate (C₆F₅CH₂S-X). mdpi.comorganic-chemistry.org This intermediate is typically generated and used in situ due to its high reactivity.

Reaction with a Thiol: The generated pentafluorobenzylsulfenyl halide is then treated with a different thiol (R'-SH). The nucleophilic sulfur of the thiol attacks the electrophilic sulfur of the sulfenyl halide, displacing the halide and forming the desired unsymmetrical disulfide bond (C₆F₅CH₂S-SR'). mdpi.com

This sequential approach provides excellent control over the final product, avoiding the statistical mixtures common in simple co-oxidation methods. The reaction is generally fast and efficient, tolerating a wide variety of functional groups on the reacting thiol. organic-chemistry.org

Table 2: Sulfenyl Halide Strategy for Unsymmetrical Disulfides

| Step | Reaction Type | Reactants | Intermediate/Product | Notes |

|---|---|---|---|---|

| 1 | Halogenolysis | This compound, SO₂Cl₂ or Br₂ | Pentafluorobenzylsulfenyl halide (C₆F₅CH₂S-X) | Generates an electrophilic sulfur species. Often performed in situ. |

Precursors and Building Blocks in this compound Synthesis

The successful synthesis of this compound and its derivatives relies on the availability of key starting materials and building blocks. The central precursor is the pentafluorobenzyl group, which is typically introduced using an electrophilic reagent.

Pentafluorobenzyl Bromide (PFB-Br): This is the most prominent and versatile precursor. nih.govnih.gov It serves as a powerful electrophile for attaching the C₆F₅CH₂- group to a sulfur nucleophile. Its utility is well-documented in derivatization chemistry for analytical applications, highlighting its reactivity towards anions and other nucleophiles. nih.govnih.govmdpi.com

Pentafluorobenzyl Thiol (C₆F₅CH₂SH): This compound is the direct precursor for oxidative coupling reactions to form the symmetrical disulfide. It is typically synthesized from pentafluorobenzyl bromide as described in section 2.1.1. It also serves as a key nucleophile in reactions to form unsymmetrical disulfides, for example, by reacting with an activated sulfenyl halide.

Sodium Disulfide (Na₂S₂): This inorganic reagent can serve as a direct source of the disulfide functionality, reacting with two equivalents of pentafluorobenzyl bromide to form the target molecule in a single step.

Table 3: Key Compounds Mentioned in Article

| Compound Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| This compound | C₁₄H₄F₁₀S₂ | Target Symmetrical Disulfide |

| Pentafluorobenzyl Bromide | C₇H₂BrF₅ | Primary Precursor (Electrophile) |

| Pentafluorobenzyl Thiol | C₇H₃F₅S | Key Intermediate (Nucleophile/Oxidation Substrate) |

| Pentafluorobenzylsulfenyl Chloride | C₇H₂ClF₅S | Reactive Intermediate for Unsymmetrical Synthesis |

| Sodium Disulfide | Na₂S₂ | Disulfide Source |

| Sodium Hydrosulfide | NaSH | Sulfur Nucleophile for Thiol Synthesis |

The Central Role of Pentafluorobenzyl Bromide (PFBBr) in Derivatization Chemistry

Pentafluorobenzyl bromide (PFBBr) stands out as a cornerstone reagent in the synthesis of this compound and a vast array of other derivatives, particularly in the field of analytical chemistry. science.govnih.gov Its utility stems from the presence of a highly electrophilic benzylic carbon, activated by the electron-withdrawing nature of the five fluorine atoms on the aromatic ring. This makes the bromide a good leaving group in nucleophilic substitution reactions. science.gov

The primary role of PFBBr is as a derivatizing agent, converting a wide range of nucleophiles into their corresponding pentafluorobenzyl derivatives. science.govmdpi.com These derivatives are often more volatile, thermally stable, and exhibit excellent properties for analysis by gas chromatography (GC), especially with electron capture detection (ECD) and mass spectrometry (MS), due to the high electron affinity of the pentafluorobenzyl group. science.govnii.ac.jp

Key Reactions and Applications of PFBBr:

Alkylation of Thiols: PFBBr readily reacts with thiols (mercaptans) to form stable thioethers. This reaction is fundamental to the synthesis of various sulfur-containing fluorinated compounds. The general reaction involves the deprotonation of the thiol to a more nucleophilic thiolate, which then attacks the benzylic carbon of PFBBr.

Esterification of Carboxylic Acids: Carboxylic acids can be converted to their pentafluorobenzyl esters through reaction with PFBBr, often in the presence of a base to facilitate deprotonation of the acid. researchgate.net

Derivatization of Phenols and Sulfonamides: Similar to carboxylic acids, phenols and sulfonamides can be derivatized with PFBBr to enhance their analytical detection. researchgate.net

Reaction with Inorganic Anions: PFBBr has been successfully employed to derivatize various inorganic anions, including cyanide, iodide, nitrite, and thiocyanate (B1210189), for GC-MS analysis. academax.com

The synthesis of this compound can be conceptually approached through the reaction of PFBBr with a suitable sulfur nucleophile. A plausible method involves the reaction of two equivalents of pentafluorobenzyl bromide with a disulfide source, such as sodium disulfide (Na₂S₂). In this reaction, the disulfide dianion acts as the nucleophile, displacing the bromide ions to form the target disulfide.

Alternatively, the synthesis could proceed via the formation of pentafluorobenzylthiol as an intermediate. This thiol can be prepared by reacting PFBBr with a hydrosulfide salt (e.g., NaSH). Subsequent oxidation of the pentafluorobenzylthiol, for which various methods are available in organic synthesis, would yield this compound. organic-chemistry.orgresearchgate.net For instance, oxidation can often be achieved using mild oxidizing agents like hydrogen peroxide, iodine, or even air under specific catalytic conditions. researchgate.netorgsyn.org A Chinese patent describes the synthesis of bis(2-methyl-3-furyl) disulfide through the oxidation of the corresponding mercaptan derivative, illustrating the viability of this synthetic strategy for various disulfides. google.com

| Reactant Type | Product Type | Significance | Reference |

|---|---|---|---|

| Thiols (R-SH) | Pentafluorobenzyl thioethers (R-S-CH₂C₆F₅) | Formation of stable sulfur-containing fluorinated compounds. | researchgate.net |

| Carboxylic Acids (R-COOH) | Pentafluorobenzyl esters (R-COO-CH₂C₆F₅) | Enhances volatility and detectability for GC-MS analysis. | researchgate.net |

| Phenols (Ar-OH) | Pentafluorobenzyl ethers (Ar-O-CH₂C₆F₅) | Improves analytical characteristics for trace analysis. | nih.gov |

| Inorganic Anions (e.g., CN⁻, I⁻) | Pentafluorobenzyl derivatives (e.g., C₆F₅CH₂CN) | Enables GC-MS analysis of inorganic species. | academax.com |

Other Perfluorinated Benzyl (B1604629) Derivatives as Synthetic Intermediates

While PFBBr is a prominent reagent, other perfluorinated benzyl derivatives also serve as valuable synthetic intermediates in the broader context of organofluorine chemistry. These compounds often exhibit unique reactivity profiles and can be employed in various transformations.

For instance, the direct C-H fluorination of benzylic compounds offers an alternative route to introduce fluorine, which can then be substituted by other nucleophiles. organic-chemistry.org Research has also explored the synthesis and reactivity of compounds like bis(pentafluoroethyl)germanes, which, although not benzyl derivatives, highlight the broader efforts in synthesizing highly fluorinated organometallic reagents. nih.gov

The synthesis of unsymmetrical disulfides, which could include a pentafluorobenzyl group on one side, often requires specific strategies to avoid the formation of symmetrical byproducts. chimicatechnoacta.ru This can involve the reaction of a pre-formed thiol with a sulfenyl halide or a similar activated sulfur species.

Reactivity and Mechanistic Investigations of Bis Pentafluorobenzyl Disulfide

Nucleophilic Reactivity of the Disulfide Bond in Bis(pentafluorobenzyl)disulfide

The disulfide bond is a key functional group that can be cleaved by nucleophilic reagents. google.com In the context of this compound, the highly electron-withdrawing nature of the pentafluorobenzyl groups significantly influences the reactivity of the S-S bond.

The cleavage of a disulfide bond is most commonly initiated by the application of a nucleophilic reagent, such as thiolates and phosphines. google.com The reaction proceeds via a nucleophilic attack on one of the sulfur atoms, leading to the scission of the disulfide bond and the formation of a new sulfur-nucleophile bond and a thiolate. The general mechanism for nucleophilic cleavage of a disulfide bond is illustrated below:

Step 1: Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the sulfur atoms of the disulfide bond.

Step 2: Bond Cleavage: The sulfur-sulfur bond breaks, resulting in the formation of a thiolate anion and a new compound containing the sulfur atom that was attacked.

The pentafluorobenzyl groups in this compound are strong electron-withdrawing groups. This electronic effect makes the sulfur atoms more electrophilic and thus more susceptible to nucleophilic attack. This increased reactivity is a key feature of this compound and is exploited in various synthetic applications.

Electrophilic Reactivity of this compound

While the primary reactivity of disulfides is often considered nucleophilic cleavage of the S-S bond, they can also exhibit electrophilic character. The disulfide bond can be cleaved to a sulfenium cation in the presence of acids. google.com In the case of this compound, the electron-withdrawing pentafluorobenzyl groups enhance the electrophilicity of the sulfur atoms, making them more reactive towards strong nucleophiles.

Research has shown that the reaction of this compound with certain nucleophiles can proceed through a pathway where the disulfide acts as an electrophile. For instance, in reactions with carbanions or other strong nucleophiles, the disulfide can be attacked, leading to the formation of a new carbon-sulfur bond.

Radical Reactions Involving this compound

Photochemical Activations for Radical Generation

Disulfides can undergo homolytic cleavage of the sulfur-sulfur bond upon photoirradiation to generate two thiyl radicals. researchgate.netbeilstein-journals.org This process is a common method for initiating radical reactions. The general equation for this process is:

RSSR + hν → 2 RS•

In the case of this compound, UV irradiation leads to the formation of two pentafluorobenzylthiyl radicals (C₆F₅CH₂S•). These radicals are highly reactive species that can participate in a variety of chemical transformations. The pentafluorobenzyl group influences the stability and reactivity of the resulting radical.

The generation of these radicals is a key step in many synthetic methodologies, including those for the formation of carbon-sulfur bonds. The efficiency of radical generation can be influenced by the wavelength of light used and the presence of photosensitizers.

Mechanisms of Carbon-Sulfur Bond Formation via Radical Pathways

The pentafluorobenzylthiyl radicals generated from the photochemical activation of this compound can react with various organic substrates to form new carbon-sulfur bonds. ccspublishing.org.cnbeilstein-journals.org A common pathway involves the addition of the thiyl radical to an unsaturated C-C bond, such as in an alkene or alkyne.

A generalized mechanism for the radical addition of a thiyl radical to an alkene is as follows:

Initiation: Photochemical cleavage of the disulfide bond in this compound to form pentafluorobenzylthiyl radicals.

Propagation:

The thiyl radical adds to an alkene to form a carbon-centered radical intermediate.

This carbon-centered radical can then react with another molecule of the disulfide, abstracting a sulfur atom and regenerating a thiyl radical, which can continue the chain reaction.

Termination: Two radicals combine to end the chain reaction.

This radical chain mechanism allows for the efficient formation of C-S bonds under mild conditions. The regioselectivity of the addition is often anti-Markovnikov, providing a complementary approach to ionic addition reactions.

Disulfide Bond Scission and Formation Mechanisms

Sulfur Extrusion Reactions in the Presence of Carbenes

A notable reaction of disulfides is the extrusion of a sulfur atom to form a sulfide. This reaction has significant synthetic potential. google.com While traditionally carried out using aminophosphines, recent research has explored the use of N-heterocyclic carbenes (NHCs) for this transformation.

When this compound was subjected to reaction conditions with an N-heterocyclic carbene, the corresponding thioether was formed, albeit in a modest yield of 27%. google.com This result suggests that both electronic and steric factors influence the efficiency of the sulfur extrusion. The electron-withdrawing nature of the pentafluorobenzyl groups likely plays a significant role in the reactivity.

The proposed mechanism for NHC-mediated sulfur extrusion involves the nucleophilic attack of the carbene on one of the sulfur atoms of the disulfide, followed by a series of steps that ultimately lead to the release of a sulfur atom and the formation of the corresponding sulfide.

Redox Chemistry of Disulfide Bonds in a Perfluorinated Context

The disulfide bond (S-S) is a redox-active functional group, capable of undergoing both oxidation and reduction reactions. In the context of perfluorinated compounds like this compound, the highly electronegative fluorine atoms significantly influence this redox behavior. The oxidation of perfluoroalkyl-segmented disulfides can be achieved with high selectivity. researchgate.net For instance, the use of peroxy acids in chlorinated solvents can convert these disulfides into their corresponding thiosulfinates and thiosulfonates with excellent yields. researchgate.net

The general oxidation pathway for such disulfides can be summarized as follows:

Disulfide to Thiosulfinate: R-S-S-R + [O] → R-S(O)-S-R

Thiosulfinate to Thiosulfonate: R-S(O)-S-R + [O] → R-S(O)₂-S-R

Base-catalyzed reactions with hydrogen peroxide are also an effective method for the quantitative oxidation of corresponding thiols to form the disulfide itself. researchgate.net

Conversely, the disulfide bond can be cleaved via reduction. In biological systems, proteins like thioredoxin are known to reduce disulfide bonds. nih.gov The preference for reduction by specific biological agents can be influenced by the structure of the molecule containing the disulfide, highlighting that the substituents play a critical role in reactivity. nih.gov The electron-withdrawing nature of the pentafluorobenzyl groups in this compound makes the sulfur atoms more electrophilic, potentially influencing their interaction with reducing agents.

Table 1: Oxidation Products of Perfluoroalkyl-Segmented Disulfides This table is generated based on research findings regarding the oxidation of perfluoroalkyl-segmented disulfides.

| Oxidizing Agent | Product | Yield | Reference |

|---|---|---|---|

| Peroxy acids | Thiosulfinate | Excellent | researchgate.net |

| Potassium permanganate (B83412) on Copper(II) sulfate | Thiosulfonate | 60-83% | researchgate.net |

Influence of Fluorine Substitution and Structure on Disulfide Reactivity

The reactivity of disulfide bonds is profoundly affected by the molecule's structure and its electronic environment. nih.gov In this compound, the presence of ten fluorine atoms on the two benzyl (B1604629) rings is the dominant factor governing its reactivity.

Key Influences:

Electronic Effects: Fluorine is the most electronegative element, and the pentafluorophenyl group is strongly electron-withdrawing. This effect lowers the electron density of the S-S bond, making the sulfur atoms more electrophilic and susceptible to nucleophilic attack. This is a general principle where aliphatic thiols, which are less anionically stable, oxidize faster than more stable aromatic thiols. researchgate.net

Redox Potential: The substitution with fluorine atoms alters the redox potential of the disulfide bond. Fluorine's powerful oxidizing nature is evident in its reaction with elemental sulfur, which yields high oxidation state compounds like sulfur hexafluoride. wikipedia.org This underlying principle suggests that the perfluorinated benzyl groups will stabilize the disulfide bond against certain oxidative pathways while potentially activating it towards others.

Photochemical Reactivity: Disulfides can undergo homolytic cleavage (splitting) when exposed to light, forming highly reactive thiyl radicals (RS•). beilstein-journals.org These radicals can act as catalysts in various organic reactions, such as additions to unsaturated bonds and hydrogen abstraction. beilstein-journals.org The stability and reactivity of the resulting pentafluorobenzylthiyl radical would be influenced by the fluorine atoms, potentially altering the course of such photoreactions compared to non-fluorinated analogues.

Conformational Effects: While this compound is an acyclic (linear) disulfide, the general principle remains that the conformation of the disulfide bond dramatically impacts its reactivity. nih.gov Studies on cyclic disulfides show that five-membered rings are significantly more reactive than six-membered or linear disulfides, a difference attributed to orbital alignment and ring strain. nih.gov For this compound, the bulky, rigid pentafluorobenzyl groups will influence the accessible dihedral angles of the C-S-S-C bond, which in turn affects its reactivity. nih.govnih.gov

Table 2: Factors Influencing Disulfide Bond Reactivity This table summarizes key factors that determine the chemical reactivity of disulfide bonds based on established chemical principles.

| Factor | Description | Impact on this compound | Reference |

|---|---|---|---|

| Electronic Environment | Electron-withdrawing or -donating nature of substituents. | Strongly electron-withdrawing C₆F₅ groups increase the electrophilicity of sulfur atoms. | researchgate.netwikipedia.org |

| Structural Strain | Ring strain or steric hindrance affecting the S-S bond. | Bulky C₆F₅CH₂ groups influence the C-S-S-C dihedral angle and conformational stability. | nih.govnih.gov |

| Oxidants/Reductants | The specific chemical agent reacting with the disulfide. | Reactivity varies with different agents (e.g., peroxy acids, thiols, light). | nih.govbeilstein-journals.org |

| Solvent/pH | The local chemical environment can stabilize transition states. | The local environment significantly affects reactivity by stabilizing charged intermediates. | nih.gov |

Mechanistic Studies of Derivatization Reactions Involving this compound Formation

This compound is often the product of a derivatization reaction, typically used in analytical chemistry to modify a target molecule (an analyte) to make it suitable for analysis, such as by gas chromatography. The most common pathway for its formation is the oxidation of its corresponding thiol, 2,3,4,5,6-pentafluorobenzyl mercaptan.

The fundamental mechanism is the oxidation of two thiol molecules to form a disulfide bond, with the release of two protons and two electrons: 2 R-SH → R-S-S-R + 2H⁺ + 2e⁻

Several specific mechanistic approaches can achieve this transformation:

Oxidation with Mild Oxidants: A common method for synthesizing disulfides is the oxidation of the corresponding thiols. researchgate.net For instance, Di(4,5,6,7-tetrafluorobenzothiazol-2-yl) disulfide is formed by the oxidation of its mercapto-precursor. researchgate.net A similar principle applies to the formation of this compound from pentafluorobenzyl mercaptan using various mild oxidizing agents.

Redox-Click Chemistry: A more recent and highly efficient method involves "redox-click chemistry". chemrxiv.orgchemrxiv.org This approach uses sulfonyl fluorides, such as sulfuryl fluoride (B91410) (SO₂F₂), as potent and highly selective oxidants for thiols. chemrxiv.orgchemrxiv.org The reaction proceeds rapidly under simple conditions, often with a weak base, and is insensitive to the reaction medium or the presence of oxygen. chemrxiv.org This method is noted for its high yield and chemoselectivity, making it a powerful tool for forming disulfide linkages. chemrxiv.org

Electrochemical Synthesis: Electrochemical methods can also be employed for the C-H functionalization of aromatic rings, including sulfidation reactions that can lead to the formation of sulfur linkages. researchgate.net Direct electrosynthesis has been used to create other types of sulfur-containing compounds from amines and carbon disulfide. researchgate.net

Table 3: Generalized Steps for Disulfide Formation via Thiol Oxidation This table outlines the general mechanistic steps for the formation of a disulfide bond from thiol precursors, a common derivatization strategy.

| Step | Description | Reactants | Products |

|---|---|---|---|

| 1. Thiol Deprotonation (Optional) | A base removes the acidic proton from the thiol's sulfhydryl group. | R-SH + Base | R-S⁻ (Thiolate) + Base-H⁺ |

| 2. Oxidation | The thiolate or thiol reacts with an oxidizing agent (e.g., I₂, H₂O₂, SO₂F₂). | 2 R-S⁻ (or 2 R-SH) + Oxidant | R-S-S-R + Reduced Oxidant |

| 3. Product Formation | The stable disulfide bond is formed. | - | This compound |

Applications of Bis Pentafluorobenzyl Disulfide in Advanced Chemical Synthesis and Derivatization

Role of Bis(pentafluorobenzyl)disulfide in Organic Synthesis

The utility of this compound in general organic synthesis is centered on the reactivity of its S-S bond, which can be cleaved to generate reactive sulfur species.

Disulfides can serve as initiators or chain-transfer agents in radical polymerization. The cleavage of the disulfide bond in this compound, typically induced by heat or UV light, would yield two pentafluorobenzylthiyl radicals (C₆F₅CH₂S•). These radicals can initiate the polymerization of vinyl monomers or be used to control the molecular weight of polymers. The incorporation of the pentafluorobenzylthio- end-groups would impart specific properties to the resulting polymer, such as increased thermal stability, altered solubility, and a hydrophobic, fluorinated surface. However, the specific application of this compound as a mainstream initiator or chain-transfer agent for the synthesis of fluorinated polymers is not extensively documented in dedicated studies.

The introduction of perfluorinated groups into organic molecules is a key strategy for modifying their physical, chemical, and biological properties. The pentafluorobenzyl group is a valuable moiety for this purpose. This compound can act as a source for the pentafluorobenzylthio (C₆F₅CH₂S-) group.

Research on related compounds, such as bis(pentafluorophenyl) disulfide, shows that the pentafluorobenzenethiyl radical (C₆F₅S•) is an effective hydrogen abstractor and that the parent disulfide can act as an electron acceptor for the resulting radical intermediate. researchgate.net This reactivity allows for the oxidative coupling of substrates. researchgate.net By analogy, this compound could undergo homolytic cleavage of the S-S bond to form pentafluorobenzylthiyl radicals. These radicals could then participate in various reactions, such as addition to unsaturated bonds or substitution reactions, thereby introducing the C₆F₅CH₂S- moiety into a target organic framework. This process provides a method for the targeted installation of a highly fluorinated, sulfur-containing functional group.

This compound in Analytical Derivatization Strategies

In analytical chemistry, derivatization is a common technique used to modify an analyte to make it more suitable for separation and detection by methods like gas chromatography (GC) and mass spectrometry (MS). weber.hu The pentafluorobenzyl group is one of the most effective derivatizing moieties for enhancing detection sensitivity.

The primary relevance of this compound in GC-MS is not as a primary derivatizing agent, but rather as a byproduct observed during certain derivatization procedures. More commonly, pentafluorobenzyl bromide (PFBBr) is used as the derivatizing agent to introduce the pentafluorobenzyl (PFB) group onto analytes with acidic protons, such as phenols, carboxylic acids, and thiols. ebi.ac.uk

In analyses involving sulfur-containing analytes like thiocyanate (B1210189) (SCN⁻), the reaction with PFBBr under alkaline conditions can lead to the formation of this compound as a secondary product. Similarly, derivatization reactions of thiols can sometimes lead to the oxidative coupling of the thiol, forming symmetrical disulfides as artifacts. scispace.com The presence of this compound in a chromatogram can therefore be an indicator of specific side reactions occurring during sample preparation.

Table 1: Derivatization Agents and Common Byproducts in GC-MS Analysis

| Primary Derivatizing Agent | Target Analyte Functional Group | Common Byproduct |

|---|---|---|

| Pentafluorobenzyl bromide (PFBBr) | Thiols (-SH), Thiocyanate (SCN⁻) | This compound |

This table illustrates how disulfides can be formed as byproducts during derivatization reactions.

The key to the high sensitivity of PFB derivatives in GC analysis lies in their ability to efficiently capture thermal electrons. This property makes them ideal for analysis by GC with an electron capture detector (GC-ECD) or by GC-MS in negative chemical ionization (NCI) mode. nih.govresearchgate.net The five highly electronegative fluorine atoms on the benzene (B151609) ring create a strongly electrophilic (electron-accepting) moiety. researchgate.net

When a molecule containing a PFB group enters the detector, it readily captures a low-energy electron to form a stable negative ion. This process results in a very low-noise, high-intensity signal, allowing for the detection of analytes at extremely low concentrations (picogram or femtogram levels). nih.gov Although this compound itself is typically a byproduct, any analyte that becomes derivatized with a pentafluorobenzyl group will exhibit this enhanced detection capability.

Table 2: Properties of Fluorinated Derivatizing Groups for Enhanced Detection

| Derivatizing Group | Key Property | Detection Mode |

|---|---|---|

| Pentafluorobenzyl (PFB) | Strong Electron Affinity | GC-ECD, GC-MS (NCI) |

| Pentafluorobenzoyl (PFBoyl) | Strong Electron Affinity | GC-ECD, GC-MS (NCI) |

This table compares common fluorinated groups used to enhance analytical detection.

The analysis of volatile thiols (mercaptans) and other sulfur compounds is challenging due to their reactivity and often poor chromatographic behavior. weber.humdpi.com Derivatization of the thiol group is essential to improve their stability and detectability. nih.gov Common strategies involve alkylation of the thiol group, for instance, using pentafluorobenzyl bromide to form a stable thioether.

Another fundamental reaction involving sulfur compounds is disulfide exchange, where a disulfide reacts with a thiol to form a new, unsymmetrical disulfide. In principle, this compound could be used as a derivatizing agent for a target thiol (R-SH) via the following equilibrium reaction:

C₆F₅CH₂-S-S-CH₂C₆F₅ + R-SH ⇌ C₆F₅CH₂-S-S-R + C₆F₅CH₂-SH

This reaction would attach the electron-capturing C₆F₅CH₂-S- tag to the analyte. However, the practical application of this compound as a standard reagent for the derivatization of thiols in analytical methods is not widely reported. The more common and direct approach remains the alkylation of the thiol with PFBBr.

Applications in Protein and Peptide Chemistry Research

Despite the importance of disulfide bonds in protein and peptide structure and the constant search for new bioconjugation methods, research into the direct application of this compound in these areas is not evident in the current body of scientific literature.

The formation of disulfide bonds is a critical step in the synthesis and folding of many peptides and proteins, influencing their structure and biological activity. This is often achieved through the oxidation of two cysteine thiol groups. A variety of reagents and methods have been developed to facilitate this process in a controlled and efficient manner.

However, a comprehensive search of chemical and biological databases and scientific publications does not yield any specific examples or methods where this compound is employed as a reagent to directly facilitate disulfide bond formation in peptides and proteins. The reactivity of this compound appears to be centered on its use as an analytical standard and derivatization agent, rather than as a direct participant in synthetic disulfide bridging strategies for biomolecules. The primary documented role of this compound is in the analytical determination of thiosulfate (B1220275), where it is formed in situ from the derivatization of thiosulfate with pentafluorobenzyl bromide followed by oxidation.

Bioconjugation is a key technology for creating research probes, therapeutic agents, and diagnostic tools by linking biomolecules with other chemical moieties. Thiol-maleimide reactions, "click chemistry," and other strategies are commonly used to achieve site-specific modification of proteins and peptides. researchgate.net

While perfluoroaromatic compounds, in general, have found applications in bioconjugation due to their unique reactivity, there is no specific information available in the scientific literature detailing the use of this compound as a linker or reagent in bioconjugation strategies for the development of research probes. Research in this area tends to focus on more established and versatile methods that offer high selectivity and efficiency under physiological conditions. The lack of documented use suggests that other reagents are preferred for these applications.

Future Directions and Emerging Research Avenues for Bis Pentafluorobenzyl Disulfide

Novel Synthetic Routes and Sustainable Methodologies

The future of organofluorine chemistry is increasingly driven by the need for sustainable and efficient synthetic methods. cas.cnrsc.org While traditional methods for synthesizing disulfides often involve the oxidation of thiols, which can be efficient, there is a growing emphasis on developing greener alternatives. researchgate.net For bis(pentafluorobenzyl)disulfide, research is anticipated to move towards catalytic systems that minimize waste and utilize more environmentally benign reagents.

Future synthetic strategies may include:

Direct C-H Sulfidation: Exploring palladium(II)/copper(II) catalyzed C-H bond sulfidation of pentafluorobenzene (B134492) with elemental sulfur or other sulfur sources could offer a more direct and atom-economical route. researchgate.net This approach would bypass the need for pre-functionalized starting materials like pentafluorobenzyl bromide.

Electrochemical Synthesis: Electrochemical methods are emerging as powerful and sustainable tools in organic synthesis. researchgate.net Developing an electrochemical process for the coupling of pentafluorobenzyl-containing precursors could provide a reagent-free and highly controllable method for the synthesis of this compound.

Flow Chemistry: Continuous flow reactors offer enhanced safety, efficiency, and scalability for chemical processes. Adapting the synthesis of this compound to a flow system could lead to higher yields, reduced reaction times, and safer handling of potentially hazardous reagents.

Biocatalysis: The use of enzymes for the formation of disulfide bonds is a well-established process in nature. While challenging, the development of engineered enzymes capable of catalyzing the formation of highly fluorinated disulfides like this compound would represent a significant advancement in green chemistry.

Advanced Mechanistic Insights into Disulfide Reactivity

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its existing applications and discovering new ones. The pentafluorobenzenethiyl radical, which can be generated from the disulfide, is known to be an efficient hydrogen abstractor. researchgate.net

Future research in this area will likely focus on:

Computational Modeling: Advanced computational studies can provide detailed insights into the electronic structure, bond dissociation energies, and reaction pathways of this compound and its corresponding radicals. This can help in predicting its reactivity with various substrates.

Time-Resolved Spectroscopy: Techniques like pump-probe spectroscopy can be employed to directly observe the formation and decay of transient species, such as the pentafluorobenzylthiyl radical, providing valuable kinetic and mechanistic data.

Kinetic Isotope Effect Studies: Investigating the kinetic isotope effect for reactions involving the cleavage of the S-S bond or abstraction of hydrogen by the resulting thiyl radical can elucidate the rate-determining steps and transition state geometries.

Influence of the Pentafluorobenzyl Group: Systematic studies on how the electron-withdrawing nature of the pentafluorobenzyl group influences the redox potential of the disulfide bond and the reactivity of the corresponding thiyl radical will be critical. This could involve comparing its reactivity to that of other substituted diaryl disulfides.

Development of New Derivatization Agents and Analytical Probes

Pentafluorobenzyl bromide is a well-established derivatization agent in chromatography and mass spectrometry due to the formation of stable and highly detectable derivatives. researchgate.netnih.govmdpi.com this compound itself has potential as a precursor to new derivatization agents or as a probe for specific analytes.

Emerging research avenues include:

Thiol-Specific Probes: The disulfide bond in this compound can react with thiols via thiol-disulfide exchange. This reactivity could be harnessed to develop novel probes for the detection and quantification of biologically important thiols like cysteine and glutathione. unibo.it

Redox-Responsive Probes: The reversible cleavage of the disulfide bond under reducing conditions could be utilized to design "turn-on" or "turn-off" fluorescent probes for monitoring redox environments in biological systems.

Mass Spectrometry Tags: The high fluorine content of the pentafluorobenzyl group leads to a characteristic mass defect, which can be exploited for highly selective and sensitive detection in mass spectrometry. New derivatization strategies based on the reactivity of the disulfide bond could be developed to tag specific functional groups.

Integration in Supramolecular Chemistry and Materials Science

The disulfide bond is a dynamic covalent bond, meaning it can be reversibly cleaved and formed under specific stimuli, such as redox changes or light. rsc.org This property, combined with the unique features of the pentafluorobenzyl groups, makes this compound an attractive building block for advanced materials.

Future research is expected to explore:

Self-Healing Polymers: Incorporating this compound into polymer backbones could lead to materials that can self-heal upon damage. The disulfide bonds can break and reform across the damaged interface, restoring the material's integrity.

Stimuli-Responsive Gels: The reversible nature of the disulfide bond can be used to create hydrogels or organogels that change their properties (e.g., swell or shrink) in response to redox stimuli. The fluorinated groups could also impart unique properties like hydrophobicity or oleophobicity to these materials.

Supramolecular Assemblies: The pentafluorophenyl rings can participate in non-covalent interactions, such as π-π stacking and halogen bonding. researchgate.net These interactions, in concert with the dynamic disulfide bond, could be used to construct complex and functional supramolecular architectures. rsc.org For instance, N,N'-bis(pentafluorobenzyl)-substituted diketopyrrolopyrrole has been used in the synthesis of fluorescent derivatives. beilstein-journals.orgbeilstein-journals.org

Functional Surfaces: this compound could be used to modify surfaces, introducing both fluorinated character and the potential for further functionalization via the disulfide bond. This could be useful for creating surfaces with tunable wettability or for the immobilization of biomolecules.

Role in Advanced Catalysis and Reaction Design

The unique electronic properties of the pentafluorobenzyl group and the reactivity of the disulfide bond suggest that this compound could play a role in the development of new catalytic systems.

Potential future applications in catalysis include:

Redox Catalysis: The disulfide/thiol redox couple could be utilized in catalytic cycles. This compound could act as a mild oxidant, and the resulting thiol could be re-oxidized in a catalytic fashion.

Ligand Design for Metal Catalysis: While not a traditional ligand, the disulfide could be a precursor to novel thiol-based ligands. The electron-withdrawing pentafluorobenzyl groups would significantly influence the electronic properties of the metal center, potentially leading to new catalytic activities. Research into hydrophilic phosphine (B1218219) ligands has shown the importance of ligand modification for catalysis in aqueous systems. elsevierpure.com

Organocatalysis: The pentafluorobenzylthiyl radical, generated from the disulfide, could be used as an organocatalyst for specific radical-mediated transformations. researchgate.net

Asymmetric Catalysis: The development of chiral versions of this compound or its derivatives could open up possibilities in asymmetric catalysis, where the disulfide or a derived thiol acts as a chiral auxiliary or ligand. The development of chiral sulfinamides from sulfenamides highlights the interest in stereoselective sulfur chemistry. acs.org

Q & A

Q. What are the established synthetic routes for Bis(pentafluorobenzyl)disulfide, and what reaction conditions are critical for reproducibility?

this compound is synthesized via alkylation of thiocyanate (SCN⁻) with pentafluorobenzyl bromide (PFB-Br) under alkaline aqueous conditions. The reaction proceeds at room temperature with acetone or ethanol as solvents, yielding bis(pentafluorobenzyl) sulfide as the primary product. Key parameters include maintaining a pH >10 to facilitate nucleophilic substitution and using a 2:1 molar ratio of PFB-Br to SCN⁻ to minimize unreacted starting material . Characterization via GC-MS confirms the product by matching retention times and mass spectra (e.g., parent ion m/z 394) against authentic samples .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- GC-MS with Electron Capture Detection (ECD): Provides high sensitivity due to the electron-withdrawing pentafluorobenzyl group. Derivatives exhibit characteristic fragmentation patterns, such as m/z 127 (C₆F₅⁺) and m/z 394 (molecular ion) .

- NMR Spectroscopy: ¹⁹F NMR is preferred for identifying fluorine environments, while ¹H NMR resolves methylene protons (CH₂) adjacent to the disulfide bond .

- FTIR: Confirms S-S and C-F bonds via peaks at 500–550 cm⁻¹ (disulfide) and 1100–1200 cm⁻¹ (C-F) .

Q. What are the primary research applications of this compound in analytical chemistry?

It serves as a derivatization agent for detecting inorganic anions (e.g., SCN⁻) in biological and environmental matrices. Its high volatility and ECD sensitivity enable trace-level quantification in GC-MS workflows, particularly in pharmacokinetic studies (e.g., urinary sulfonamide analysis) .

Advanced Research Questions

Q. How can reaction parameters be optimized to minimize by-products like pentafluorobenzyl cyanide during synthesis?

By-product formation arises from competing reactions with residual cyanide (CN⁻) or incomplete thiocyanate conversion. Strategies include:

- Solvent Selection: Ethanol reduces cyanide interference compared to acetone .

- Temperature Control: Reactions at 25°C for 60 minutes improve selectivity for SCN⁻ .

- Purification: Liquid-liquid extraction with dichloromethane removes unreacted PFB-Br, followed by silica-gel chromatography to isolate the disulfide .

Q. What methodological challenges arise in GC-MS analysis of this compound, and how can they be resolved?

- Fragmentation Ambiguities: Discrepancies in reported mass spectra (e.g., m/z 394 vs. 239) are resolved by cross-validating with synthesized standards and using high-resolution MS to distinguish isotopic patterns .

- Matrix Interference: Solid-phase extraction (SPE) with C18 cartridges removes lipids/proteins from biological samples, improving signal-to-noise ratios .

Q. How do solvent polarity and derivatization pH impact the efficiency of this compound formation?

- Polar Solvents (e.g., acetone): Enhance PFB-Br solubility but increase side reactions with nucleophiles like water.

- Alkaline Conditions (pH 10–12): Promote deprotonation of SCN⁻, accelerating alkylation. Below pH 8, protonation reduces thiocyanate reactivity, favoring cyanide derivatives .

Q. What strategies address contradictory literature reports on the stability of this compound under varying storage conditions?

Stability studies recommend:

- Temperature: Storage at –20°C in amber vials prevents thermal degradation and photolysis.

- Matrix Effects: Lyophilization of urine or plasma samples reduces hydrolysis during long-term storage .

Methodological Considerations for Data Interpretation

Q. How should researchers validate the purity of this compound in synthetic batches?

- Chromatographic Purity: Use GC with flame ionization detection (FID) to quantify impurities (<1% area threshold) .

- Cross-Validation: Compare retention indices and spectral data across multiple detection methods (e.g., GC-MS, LC-MS) to confirm structural consistency .

Q. What statistical approaches are suitable for analyzing dose-response relationships in derivatization efficiency studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.